molecular formula C13H9N3O B181949 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 60792-57-6

3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B181949
CAS RN: 60792-57-6
M. Wt: 223.23 g/mol
InChI Key: ODPPIAGQLCIUJF-UHFFFAOYSA-N
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Description

“3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the empirical formula C13H9N3O . Its CAS Number is 60792-57-6 .


Molecular Structure Analysis

The molecular weight of this compound is 223.23 g/mol . The InChI string is InChI=1S/C13H9N3O/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3 . The Canonical SMILES string is CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N .

Scientific Research Applications

  • Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) synthesized derivatives of pyrido[1,2-a]benzimidazole, key for studying fluorescent properties. These derivatives were evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

  • Antimicrobial Activity : Badawey and Gohar (1992) explored the synthesis of pyrido[1,2-a]benzimidazole derivatives with potential antimicrobial activity. They discovered that many of these compounds exhibited in vitro antimicrobial activity (Badawey & Gohar, 1992).

  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Latli et al. (2017) developed inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme using derivatives of pyrido[1,2-a]benzimidazole. These compounds were studied for their role in treating type-2 diabetes (Latli et al., 2017).

  • Synthesis of Heterocyclic Compounds : Liu et al. (2008) reported the synthesis of pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives via a green multicomponent process. This method emphasized excellent yield and reduced environmental impact (Liu et al., 2008).

  • Anti-Inflammatory and Analgesic Agents : Ismail et al. (2007) synthesized and tested novel pyrazolylpyridin-2-ones for their anti-inflammatory and analgesic activities. Some compounds showed potent activity comparable to standard drugs (Ismail et al., 2007).

  • Anticancer and Antimicrobial Activities : Abdelghani et al. (2017) synthesized novel pyrimidines and condensed pyrimidines with significant antimicrobial activity. These compounds were also evaluated for their potential anticancer properties (Abdelghani et al., 2017).

  • Antioxidant Activity : Salem et al. (2015) synthesized novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, investigating their antioxidant activities (Salem et al., 2015).

  • Cell Cycle Disruption and Apoptotic Activity : Sarhan et al. (2010) studied the antiproliferative activities of thiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives, particularly their ability to disrupt the cell cycle and induce apoptosis (Sarhan et al., 2010).

  • Corrosion Inhibition : Abdel Hameed et al. (2020) explored the corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in acidic environments. Their research highlighted the efficiency and mechanism of these compounds in corrosion prevention (Abdel Hameed et al., 2020).

Safety And Hazards

This compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H319, and the precautionary statements are P305, P351, and P338 . It belongs to the hazard classification “Eye Irrit. 2” and the storage class code is 11, which stands for "Combustible Solids" . The WGK is 3 .

properties

IUPAC Name

3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-8-6-12(17)16-11-5-3-2-4-10(11)15-13(16)9(8)7-14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPPIAGQLCIUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346688
Record name 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

CAS RN

60792-57-6, 34940-35-7
Record name 1,5-Dihydro-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60792-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34940-35-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 60792-57-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 3
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 4
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 6
3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Citations

For This Compound
1
Citations
GN Lipunova, EV Nosova, VN Charushin - Chemistry of Heterocyclic …, 2014 - Springer
Published data from 1992-2013 on methods for the synthesis and biological activity of fluorine-containing benzimidazoles and their [a]- and [b]heteroannelated derivatives are …
Number of citations: 10 link.springer.com

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